molecular formula C24H29N3O3S2 B3313789 N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(ETHYLSULFANYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE CAS No. 946681-06-7

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(ETHYLSULFANYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE

Cat. No.: B3313789
CAS No.: 946681-06-7
M. Wt: 471.6 g/mol
InChI Key: MOBHPPRHFLPMBU-UHFFFAOYSA-N
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Description

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(ETHYLSULFANYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfanyl-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S2/c1-3-30-19-8-9-21-22(17-19)32-24(25-21)27(11-10-26-12-14-29-15-13-26)23(28)18-6-5-7-20(16-18)31-4-2/h5-9,16-17H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBHPPRHFLPMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135599
Record name N-(6-Ethoxy-2-benzothiazolyl)-3-(ethylthio)-N-[2-(4-morpholinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946681-06-7
Record name N-(6-Ethoxy-2-benzothiazolyl)-3-(ethylthio)-N-[2-(4-morpholinyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946681-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Ethoxy-2-benzothiazolyl)-3-(ethylthio)-N-[2-(4-morpholinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(ETHYLSULFANYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the ethoxy and ethylsulfanyl groups. The final step usually involves the coupling of the benzothiazole derivative with the morpholine-substituted benzamide under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(ETHYLSULFANYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the benzothiazole ring could introduce various functional groups.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzothiazole core, introduction of the ethoxy and ethylsulfanyl groups, and coupling with morpholine-substituted benzamide. Optimizations in industrial settings focus on enhancing yield and purity through advanced techniques like chromatography and crystallization.

Medicinal Chemistry

Benzothiazole derivatives have shown potential in drug development due to their biological activities. The specific applications of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide include:

  • Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. Studies are ongoing to evaluate the effectiveness of this compound against various cancer types.
  • Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal pathogens, making it a candidate for developing new antibiotics.

Enzyme Inhibition

Benzothiazole compounds are often investigated for their ability to inhibit specific enzymes related to disease pathways. This compound may interact with enzymes involved in cancer progression or microbial resistance mechanisms, warranting detailed kinetic studies to elucidate its inhibitory effects.

Material Science

The unique chemical properties of this compound allow for its use in developing advanced materials. Potential applications include:

  • Polymer Synthesis : Its functional groups can be utilized to create novel polymers with specific properties for industrial applications.
  • Dyes and Pigments : The compound may serve as a precursor for synthesizing dyes due to the presence of chromophores in its structure.

Mechanism of Action

The mechanism of action of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(ETHYLSULFANYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    6-Ethoxybenzothiazole: A derivative with similar structural features.

    3-Ethylsulfanylbenzamide: Another related compound with an ethylsulfanyl group.

Uniqueness

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(ETHYLSULFANYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. Its morpholine substitution, in particular, could enhance its solubility and bioavailability, making it a valuable compound for further research and development.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 342.41 g/mol

Research suggests that compounds containing benzothiazole moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The benzothiazole ring is known for its ability to interact with various biological targets, which may explain the observed activities of this compound.

Anticonvulsant Activity

A study evaluating a series of 1,3-benzothiazol-2-yl benzamides found that several derivatives exhibited significant anticonvulsant activity. The mechanism appears to involve modulation of neurotransmitter systems in the central nervous system (CNS), potentially through GABAergic pathways .

Biological Activity Data Table

Activity Type Effect Reference
AnticonvulsantSignificant activity in MES and scPTZ tests
NeurotoxicityNo observed neurotoxicity
CNS DepressantModerate effects noted
AntimicrobialPotential activity against various pathogens

Case Studies

  • Anticonvulsant Studies : A study involving various benzothiazole derivatives demonstrated that compounds similar to this compound showed promising results in reducing seizure activity without significant neurotoxic effects. The compounds were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models, indicating their potential as therapeutic agents for epilepsy .
  • Cytotoxicity Studies : Research on related benzothiazole compounds has indicated their potential cytotoxic effects on cancer cell lines. These studies suggest that the incorporation of specific substituents can enhance the anticancer properties of benzothiazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(ETHYLSULFANYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(ETHYLSULFANYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE

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